4-Bromo-1,1-difluoro-2-methylbutane
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Overview
Description
4-Bromo-1,1-difluoro-2-methylbutane is an organic compound with the molecular formula C5H9BrF2. It is a halogenated alkane, characterized by the presence of bromine and fluorine atoms attached to a butane backbone. This compound is of interest in various fields of chemical research and industry due to its unique reactivity and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-1,1-difluoro-2-methylbutane typically involves the halogenation of alkenes or alkynes. One common method is the bromination of 1,1-difluoro-2-methylbutene using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to ensure selectivity and yield .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes where the reactants are fed into a reactor under optimized conditions. The use of phase-transfer catalysts and advanced brominating agents can enhance the efficiency and safety of the process .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-1,1-difluoro-2-methylbutane undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as hydroxide, alkoxide, or amine groups.
Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and ammonia. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Elimination Reactions: Strong bases such as sodium hydride or potassium hydroxide are used, often in the presence of a solvent like ethanol or tetrahydrofuran (THF).
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be employed.
Major Products Formed
Nucleophilic Substitution: Products include alcohols, ethers, and amines.
Elimination Reactions: Alkenes are the primary products.
Oxidation and Reduction: Depending on the conditions, products can range from carboxylic acids to alkanes.
Scientific Research Applications
4-Bromo-1,1-difluoro-2-methylbutane is utilized in various scientific research applications:
Chemistry: It serves as a building block in organic synthesis, particularly in the preparation of more complex fluorinated compounds.
Biology: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: The compound is used in the manufacture of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Bromo-1,1-difluoro-2-methylbutane involves its reactivity towards nucleophiles and bases. The presence of bromine and fluorine atoms makes the compound highly reactive, allowing it to participate in various substitution and elimination reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions .
Comparison with Similar Compounds
Similar Compounds
- 1-Bromo-4-(difluoromethyl)benzene
- 4-Bromo-1,1,2-trifluoro-1-butene
- 4-Bromo-1-fluoro-2-nitrobenzene
Uniqueness
4-Bromo-1,1-difluoro-2-methylbutane is unique due to its specific substitution pattern and the presence of both bromine and fluorine atoms. This combination imparts distinct reactivity and properties compared to other halogenated alkanes. Its ability to undergo selective nucleophilic substitution and elimination reactions makes it a valuable intermediate in organic synthesis .
Properties
IUPAC Name |
4-bromo-1,1-difluoro-2-methylbutane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9BrF2/c1-4(2-3-6)5(7)8/h4-5H,2-3H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AIWDMDQXJKVBDF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCBr)C(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9BrF2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.03 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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